(E)-N-(5-CHLORO-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
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Overview
Description
(E)-N-(5-CHLORO-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structural features. This compound contains a pyridyl group substituted with a chlorine atom, a trimethoxyphenyl group, and a propenamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-CHLORO-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-pyridinecarboxylic acid and 3,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 5-chloro-2-pyridinecarboxylic acid with a suitable reagent, such as thionyl chloride, to form 5-chloro-2-pyridinecarbonyl chloride.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 3,4,5-trimethoxybenzaldehyde in the presence of a base, such as triethylamine, to form the desired this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-CHLORO-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atom in the pyridyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
(E)-N-(5-CHLORO-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(5-CHLORO-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(5-BROMO-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
- (E)-N-(5-FLUORO-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
- (E)-N-(5-IODO-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
Uniqueness
(E)-N-(5-CHLORO-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is unique due to the presence of the chlorine atom in the pyridyl group, which imparts distinct chemical reactivity and biological activity compared to its bromine, fluorine, and iodine analogs. The trimethoxyphenyl group also contributes to its unique properties by influencing its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
(E)-N-(5-chloropyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-13-8-11(9-14(23-2)17(13)24-3)4-7-16(21)20-15-6-5-12(18)10-19-15/h4-10H,1-3H3,(H,19,20,21)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVWCQMMKMRAPP-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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